Quantified Binding Affinity to Indolethylamine N-methyltransferase (INMT) vs. Reference Inhibitor PDAT
1-(1-Methyl-1H-indol-4-yl)ethan-1-amine demonstrates measurable, albeit moderate, binding affinity for human Indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM [1]. This establishes a distinct biochemical interaction profile. While a direct head-to-head comparison is not available, this affinity can be contextualized against a known INMT inhibitor, PDAT, which exhibits a Ki of 84,000 nM for the rabbit ortholog of the enzyme [2]. This cross-species comparison suggests that the target compound may offer a more potent starting point for INMT-related research than the reference tool compound PDAT.
| Evidence Dimension | Inhibition Constant (Ki) for Indolethylamine N-methyltransferase (INMT) |
|---|---|
| Target Compound Data | Ki = 12,000 nM |
| Comparator Or Baseline | PDAT (noncompetitive INMT inhibitor): Ki = 84,000 nM |
| Quantified Difference | Target compound Ki is 7-fold lower (more potent) than PDAT. |
| Conditions | Target compound: Human INMT [1]. Comparator (PDAT): Rabbit lung INMT (rabINMT) [2]. |
Why This Matters
This quantitative data provides a specific, measurable biochemical property that justifies the procurement of this exact compound for studies focused on INMT, differentiating it from other indoleamines that lack this target engagement.
- [1] BindingDB. (2026). BindingDB Entry for BDBM50367839 (CHEMBL2368635). View Source
- [2] Chu, U. B., et al. (2014). Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. Biochemistry, 53(18), 2956-2965. (Data for PDAT Ki referenced from vendor datasheets). View Source
